Phalloin
Description
Structure
2D Structure
Properties
CAS No. |
28227-92-1 |
|---|---|
Molecular Formula |
C35H48N8O10S |
Molecular Weight |
772.9 g/mol |
IUPAC Name |
18-hydroxy-34-(1-hydroxyethyl)-28-(2-hydroxy-2-methylpropyl)-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone |
InChI |
InChI=1S/C35H48N8O10S/c1-15-27(46)38-22-11-20-19-8-6-7-9-21(19)41-33(20)54-14-24(34(52)43-13-18(45)10-25(43)31(50)37-15)40-32(51)26(17(3)44)42-28(47)16(2)36-30(49)23(39-29(22)48)12-35(4,5)53/h6-9,15-18,22-26,41,44-45,53H,10-14H2,1-5H3,(H,36,49)(H,37,50)(H,38,46)(H,39,48)(H,40,51)(H,42,47) |
InChI Key |
VVAHMTWEOWYEHQ-UHFFFAOYSA-N |
SMILES |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(C)O)C)C(C)O |
Canonical SMILES |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(C)O)C)C(C)O |
Other CAS No. |
28227-92-1 |
Synonyms |
phalloin |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of Phalloin
Elucidation of the Bicyclic Heptapeptide (B1575542) Scaffold
The structural foundation of phalloin is a bicyclic heptapeptide scaffold. This means the molecule is constructed from seven amino acid residues that are joined together to form a primary ring structure, with an additional cross-link creating a second ring. wikipedia.orgwikipedia.org The determination of this complex arrangement was a key step in the study of phallotoxins. Early investigations into phalloidin (B8060827), a closely related phallotoxin, were instrumental in revealing the presence of a cyclic peptide and an unusual sulfur-containing bridge. wikipedia.org Techniques such as UV spectroscopy and various degradation methods were crucial in identifying the sulfur atom and confirming the bicyclic nature of these compounds. wikipedia.org The phallotoxins, including this compound, are characterized by a cyclic heptapeptide backbone featuring a transannular bridge. researchgate.net
Role of the Tryptathionine Linkage in Structural Integrity and Biological Activity
A defining and unusual characteristic of this compound and other phallotoxins is the presence of a tryptathionine linkage. wikipedia.orgnih.gov This distinctive cross-link is formed through a thioether bond between a cysteine residue and a tryptophan residue within the peptide chain. wikipedia.orgnih.govku.dk This specific linkage is vital for maintaining the structural integrity of the bicyclic system, imparting rigidity to the molecule. wikipedia.orgresearchgate.net
Research has demonstrated that the tryptathionine cross-link is fundamental to the high affinity with which phallotoxins bind to their biological target, filamentous actin (F-actin). nih.gov This bridge contributes to establishing the precise three-dimensional conformation necessary for potent binding at the interface between F-actin subunits, which in turn stabilizes the actin filaments. wikipedia.orgku.dknih.govmdpi.com Studies have shown that if this thioether linkage is cleaved, for instance, under alkaline conditions, the toxin loses its ability to bind to actin, underscoring the critical role of this linkage in its biological activity. ku.dk
Conformational Dynamics and Molecular Flexibility Studies
Investigating the conformational dynamics and molecular flexibility of this compound and related phallotoxins is important for a complete understanding of their interaction with F-actin. Although the tryptathionine bridge confers significant rigidity, these bicyclic peptides still exhibit a degree of conformational flexibility. wikipedia.orgresearchgate.net Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods like minimal energy calculations have been utilized to determine their three-dimensional structures and explore their helicity. pdn.ac.lk The indolyl-thioether moiety, part of the tryptathionine bridge, is an inherently dissymmetrical chromophore that displays helical properties. pdn.ac.lk
Molecular dynamics simulations and related computational approaches are commonly employed to study the conformational landscape and flexibility of biological molecules, including peptides. nsf.govnih.govnih.gov These studies provide insights into how the molecule's structure fluctuates over time and how these dynamic properties influence its interactions with binding partners such as actin. nih.govmdpi.comresearchgate.net While extensive detailed studies focusing solely on the conformational dynamics of this compound were not prominently found in the search results, research on the closely related phalloidin suggests that understanding these dynamics is crucial for fully elucidating the precise mechanism of its interaction with F-actin. researchgate.net
Structural Comparison with Other Phallotoxins and Related Peptides
This compound is categorized within the phallotoxin family, which includes at least seven identified compounds, all of which are bicyclic heptapeptides isolated from Amanita phalloides. nih.govwikipedia.orgresearchgate.netnih.gov These phallotoxins share a common structural foundation: a cyclic heptapeptide core and the characteristic tryptathionine linkage. wikipedia.orgnih.govmdpi.com
The primary structural differences among the individual phallotoxins lie in the modifications and substitutions present on the side chains of their constituent amino acids. For example, this compound contains a 4-hydroxy-L-leucine residue. In contrast, phalloidin and phallacidin (B103920) feature dihydroxy-L-leucine derivatives, while phallisin (B13032) and phallisacin (B13414380) contain trihydroxy-L-leucine derivatives. pdn.ac.lk These variations in hydroxylation patterns contribute to the structural diversity observed within the phallotoxin family. mdpi.com
The structural similarities among the phallotoxins, particularly their conserved bicyclic heptapeptide scaffold and the presence of the tryptathionine linkage, are directly correlated with their shared biological activity of binding to and stabilizing F-actin. mdpi.compdn.ac.lkresearchgate.net Despite the differences in their side chains, their affinities for F-actin are generally comparable. pdn.ac.lk
Biosynthesis and Synthetic Methodologies of Phalloin
Mycological Origins and Natural Production Pathways
Phalloin is naturally produced by several species within the Amanita genus, including Amanita phalloides, Amanita bisporigera, Amanita ocreata, and Amanita virosa. wikipedia.orgwikidata.org These toxins are ribosomally synthesized and subsequently undergo extensive post-translational modifications, classifying them as Ribosomally synthesized and Post-translationally modified Peptides (RiPPs). wikipedia.orgresearchgate.net The biosynthesis of phallotoxins, including this compound, represents one of the first discovered instances of ribosomal cyclic peptide synthesis in the Fungi kingdom. mdpi.com
Genomic and Enzymatic Basis of this compound Biosynthesis
The genes responsible for the synthesis of phallotoxins, such as this compound, are part of the MSDIN gene family found in lethal Amanita species. mdpi.comwikipedia.org These genes encode for a precursor peptide, which is typically around 34 amino acids in length. wikipedia.org The region of this propeptide that will ultimately form this compound is a seven-residue sequence. wikipedia.org
Precursor Peptide Processing and Post-Translational Modifications
Following translation, the precursor peptide undergoes a series of crucial post-translational modifications to yield the mature bicyclic this compound structure. The first step involves proteolytic cleavage of the precursor peptide by an enzyme, likely a prolyl oligopeptidase (POP), which removes a "leader" peptide sequence. wikipedia.org This is followed by cyclization of the heptapeptide (B1575542) sequence, also believed to be catalyzed by a POP through a transpeptidation reaction between the N-terminus and a proline residue. wikipedia.org
A defining modification in this compound biosynthesis is the formation of the tryptathionine bond, a cross-link between a cysteine and a tryptophan residue within the peptide sequence. wikipedia.orgnih.gov This thioether linkage is critical for the bicyclic structure of this compound. wikipedia.orgnih.gov Other post-translational modifications include hydroxylation of certain amino acid residues, such as proline, isoleucine, and tryptophan. researchgate.net The precise order and biochemical mechanisms for all these modification steps are not yet fully understood. wikipedia.org
Genetic Engineering Approaches for Biosynthetic Pathway Modulation
While research into the genetic engineering specifically targeting this compound biosynthesis in Amanita mushrooms is an active area, the principles of genetic engineering have been applied to modulate biosynthetic pathways in other organisms for producing various compounds. This involves manipulating genes, plasmids, promoters, and gene copy numbers to enhance or alter the production of desired molecules. taylorfrancis.comnih.govnih.govfrontiersin.org Applying such approaches to Amanita species could potentially allow for the modulation of this compound production or the generation of novel this compound analogues.
Chemical Synthesis of this compound and its Analogues
The chemical synthesis of this compound and its analogues has been a significant endeavor, particularly due to the complex bicyclic structure and the presence of the unique tryptathionine linkage. wikipedia.orggoogle.com Early syntheses primarily utilized solution-phase peptide synthesis techniques. google.com More recently, solid-phase synthetic approaches have also been developed. wikipedia.orggoogle.comnih.gov
Strategies for Tryptathionine Bond Formation
The formation of the tryptathionine bond, a thioether cross-link between cysteine and tryptophan, is a key challenge in the chemical synthesis of this compound and related phallotoxins. wikipedia.orgnih.gov Various strategies have been developed to achieve this crucial linkage. One approach involves converting the thiol group of a cysteine residue in a peptide fragment into a sulfenyl chloride, which then reacts with the indole (B1671886) ring of a tryptophan residue in another fragment to form the tryptathionine moiety. google.comgoogle.com This is often followed by cyclization reactions to form the bicyclic structure. google.comgoogle.com The Savige-Fontana reaction is a well-established method for achieving indole-2-thioether linkages under mild conditions suitable for peptide synthesis. researchgate.netresearchgate.net More recent advancements include iodine-mediated methods for tryptathionine formation, which have been shown to be efficient for synthesizing phallotoxins and their analogues. chemrxiv.orgnih.gov
Solid-Phase and Solution-Phase Peptide Synthesis Techniques
Both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS) have been employed in the synthesis of this compound and its analogues. google.com
Solid-Phase Peptide Synthesis (SPPS): SPPS involves the stepwise assembly of a peptide chain on an insoluble solid support, typically a resin. bachem.compowdersystems.com This method simplifies purification as excess reagents and by-products can be removed by simple filtration. bachem.com A solid-phase approach to the synthesis of [Ala7]-phalloidin, an analogue of phalloidin (B8060827) which is structurally similar to this compound, has been reported. wikipedia.orgnih.gov This approach often involves the solution-phase preparation of protected amino acid building blocks followed by solid-phase coupling and subsequent resin-bound macrocyclization reactions. nih.gov
Solution-Phase Peptide Synthesis (SoPPS): SoPPS was the traditional method for peptide synthesis before the advent of SPPS. nih.govresearchgate.netspringernature.com It involves coupling amino acids or peptide fragments in a homogeneous solution. researchgate.net While SPPS is often preferred for its efficiency and ease of purification, SoPPS is still valuable, particularly for the synthesis of certain complex peptides or for large-scale production. google.comnih.govresearchgate.net Early total syntheses of this compound and its analogues were achieved using solution-phase methods. nih.govgoogle.comresearchgate.net Some synthetic routes combine both solid-phase and solution-phase techniques to leverage the advantages of each method. google.com
Molecular Mechanisms of Action and Cellular Interactions
Actin Cytoskeleton Dynamics Modulation by Phalloin
This compound's primary mechanism involves binding to F-actin, which leads to a stabilization of the actin filaments and a disruption of their normal dynamic behavior. wikipedia.orgthermofisher.com
High-Affinity Binding to Filamentous Actin (F-actin)
This compound exhibits high-affinity binding specifically to filamentous actin (F-actin), showing significantly weaker binding to actin monomers (G-actin). wikipedia.orgthermofisher.comkit.edu This selective binding is a key aspect of its mechanism of action and its utility as a research tool. wikipedia.orgthermofisher.com Fluorescently labeled this compound derivatives are widely used due to this tight and selective binding, allowing for effective visualization of F-actin in various cell types and tissues. wikipedia.orgthermofisher.comabberior.rocks The binding occurs at nanomolar concentrations. thermofisher.com The binding affinity does not change significantly with actin from different species or sources. thermofisher.com
Mechanisms of F-actin Polymerization Stabilization
This compound stabilizes F-actin by binding at the interface between actin subunits within the filament, effectively locking adjacent subunits together. wikipedia.org This binding promotes actin polymerization under conditions where it might otherwise only partially polymerize or not polymerize at all. wikipedia.orgnih.gov Phallotoxins, including this compound, shift the monomer/polymer equilibrium towards the polymer, leading to a reduction in the critical concentration required for polymerization by 10- to 30-fold under various conditions. thermofisher.comkit.edu This stabilization is achieved by influencing the rates of actin subunit association and dissociation. kit.edu
Inhibition of Actin Depolymerization Kinetics
A significant effect of this compound binding is the inhibition of F-actin depolymerization. wikipedia.orgthermofisher.com By stabilizing the interactions between actin subunits, this compound greatly reduces the rate constant for the dissociation of actin subunits from the ends of the filaments. wikipedia.orgkit.edu This effectively prevents the breakdown of actin fibers, even under conditions that would normally induce depolymerization, such as treatment with cytochalasins, potassium iodide, and elevated temperatures. thermofisher.com This inhibition of depolymerization contributes to the observed stabilization of actin filaments. wikipedia.org
Effects on F-actin ATP Hydrolysis Activity
This compound has been found to inhibit the ATP hydrolysis activity of F-actin. wikipedia.orgtoxno.com.au While not directly affecting the ATP hydrolysis itself, phalloidin (B8060827) strongly delays the release of inorganic phosphate (B84403) (Pᵢ) from F-actin. biorxiv.orgcore.ac.uk This suggests a close correlation between filament stability and the presence of Pᵢ. biorxiv.org Studies have shown that in the presence of phalloidin, ATP hydrolysis associated with actin polymerization is not complete, with a percentage of ATP remaining unhydrolyzed for an extended period. nih.gov Phalloidin can trap different conformational states of actin depending on when it is added, influencing the release of Pᵢ. biorxiv.org
Actin-Phalloin Complex Formation and Structural Impact
The interaction between this compound and actin results in the formation of a stable complex, leading to structural changes and stabilization of the actin filament. nih.govresearchgate.net this compound binds specifically within a pocket at the interface of actin subunits in the filament. wikipedia.orgnih.gov
Identification of Binding Interface Residues
Structural studies using techniques like affinity labeling and cryo-electron microscopy have helped identify the actin residues involved in the binding interface with this compound. nih.govembopress.orgembopress.orgbiorxiv.org this compound binds in a pocket located at the interface of typically two or three actin subunits within the filament. nih.govembopress.orgnih.gov Early affinity labeling studies identified residues such as methionine-119, methionine-355, and glutamic acid-117 as being involved in phalloidin binding. nih.govembopress.org These residues are located in highly conserved regions of actin. nih.govembopress.org More detailed structural analysis has revealed that phalloidin primarily interacts with residues from two adjacent actin monomers (referred to as the n and n+1st monomers) and to a lesser extent with a third monomer (n+2nd). embopress.orgnih.govresearchgate.net The binding pocket contains a mix of hydrophobic and charged residues. nih.govresearchgate.net Specific residues from the n+1st actin monomer that interact with phalloidin include E72, H73, I75, T77, L110, N111, P112, R177, and D179, while residues from the nth actin monomer include T194, G197, Y198, S199, F200, E205, and L242. embopress.orgresearchgate.net The interaction with residues from the n+2nd monomer, such as I287 and R290, is less extensive. embopress.orgnih.govresearchgate.net
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 34183 |
| Actin | 60709 (Actin, cytoplasmic 1 - Human) nih.gov |
Data Tables
Based on the search results, quantitative data suitable for interactive tables is limited within the scope of the requested sections. However, some key findings regarding binding affinity and effects on critical concentration can be presented.
Table 1: this compound Binding Affinity and Effect on Actin Polymerization
| Parameter | Value (approximate) | Notes | Source |
| Phalloidin binding concentration to F-actin | Nanomolar | Allows for visualization of F-actin. | thermofisher.com |
| Reduction in critical concentration for polymerization | 10- to 30-fold | Shifts equilibrium towards filament formation. | thermofisher.comkit.edu |
| Association rate constant for rhodamine phalloidin binding to actin filaments | ~3 x 10⁴ M⁻¹ s⁻¹ | Slower than some other actin binding proteins. | yale.edu |
| Dissociation constant for fluorescein (B123965) isothiocyanate-phalloidin binding to F-actin | 2.7 x 10⁻⁷ M | Reported value for a fluorescent derivative. | researchgate.net |
| Dissociation constant for [D-Abu²-Lys⁷]-phalloin binding to F-actin | 1.3 x 10⁻⁶ M | Value for a synthetic analog. | researchgate.net |
| Dissociation constant for jasplakinolide (B32604) binding to F-actin | ~15 nM | Jasplakinolide competes with phalloidin for binding. | researchgate.netrndsystems.com |
| Dissociation equilibrium constant for rhodamine-phalloidin (B2604369) binding to Arp2/3 complex | ~100 nM | Phalloidin can also bind to Arp2/3 complex. | nih.govyale.edu |
| Dissociation equilibrium constant for rhodamine-phalloidin binding to hWASp-VCA | ~100 nM | Phalloidin can bind to Arp2/3 complex activators. | nih.gov |
Detailed Research Findings
Research using affinity labeling techniques has been instrumental in identifying the specific amino acid residues on actin that constitute the this compound binding site. For example, studies using tritium-containing affinity-labeling derivatives of phalloidin, such as an alkylating iodoacetyl compound (EAL) and a photolabile diazirine (PAL), allowed for the identification of labeled peptides after digestion and subsequent amino acid sequencing. nih.govembopress.org These experiments pointed to residues like methionine-119, methionine-355, and glutamic acid-117 as being in proximity to the bound phalloidin. nih.govembopress.org
More recent high-resolution cryo-electron microscopy (cryo-EM) studies have provided a more detailed picture of the actin-phalloin complex at near-atomic resolution. biorxiv.orgembopress.orgnih.gov These structures confirm that this compound binds within a cleft at the interface of actin subunits. embopress.orgembopress.orgnih.gov The cryo-EM data have allowed for the identification of numerous residues from adjacent actin monomers that participate in the interaction, involving both hydrophobic and charged contacts. embopress.orgnih.govresearchgate.netresearchgate.net These studies have shown that phalloidin binding stabilizes the filament interface and can trap actin subunits in specific conformational states, influencing processes like Pᵢ release. biorxiv.orgnih.gov The structural insights gained from these studies are crucial for understanding the molecular basis of this compound's stabilizing effect on F-actin. core.ac.uk
Furthermore, research has explored the kinetics of phalloidin binding to actin filaments, revealing that the association rate constant is relatively slower compared to some other actin binding proteins. yale.edu Studies have also demonstrated that phalloidin's effect on actin polymerization is primarily due to a reduction in the rate of monomer dissociation from filament ends, rather than an increase in the initial rate of polymerization. nih.gov
The competitive binding of jasplakinolide with phalloidin to F-actin, with a reported dissociation constant for jasplakinolide around 15 nM, further supports the understanding of the this compound binding site and highlights that other compounds can interact with the same region on the actin filament. researchgate.netrndsystems.com Studies have also indicated that phalloidin can bind to proteins other than F-actin, such as the Arp2/3 complex and its activators, albeit with lower affinity than its binding to F-actin. nih.govyale.edu This suggests potential additional interactions that could influence actin dynamics in a cellular context.
Induced Conformational Changes in Actin Filaments
Research into the interaction between phallotoxins, including this compound, and actin filaments has sought to determine whether toxin binding induces significant conformational changes in the actin protomers within the filament. Studies utilizing techniques such as cryo-electron microscopy (cryo-EM) have provided structural insights into the binding interface. embopress.org While phalloidin, a closely related phallotoxin, binds at the interface between actin subunits, effectively locking adjacent subunits together, structural analyses suggest that phalloidin binding does not induce large conformational changes in actin and the structure resembles the respective nucleotide state of F-actin. wikipedia.orgembopress.orgresearchgate.net For instance, in ADP-bound actin structures, the D-loop region remains in a closed state upon phalloidin binding. embopress.org This is in contrast to other actin-binding compounds like jasplakinolide, which has been shown to induce an open D-loop conformation in ADP/jasplakinolide-bound F-actin structures. embopress.orgresearchgate.net Superimposition of residues near the phalloidin binding site also indicates a lack of major side-chain deviations between apo and phalloidin-bound structures. embopress.org These findings suggest that this compound and related phallotoxins primarily stabilize the existing filamentous structure rather than dramatically altering the conformation of individual actin monomers within the filament. embopress.orgresearchgate.net Phalloidin mainly interacts with residues from two adjacent actin monomers at the filament interface, contributing to its stabilizing effect. embopress.orgresearchgate.net
Cellular Consequences of Microfilament Stabilization in Research Models
The stabilization of F-actin by this compound and other phallotoxins has profound consequences for cellular processes that rely on the dynamic assembly and disassembly of actin filaments. wikipedia.org In research models, the introduction of this compound disrupts the delicate balance between monomeric (G-actin) and filamentous (F-actin), leading to an accumulation of stabilized filaments. wikipedia.orgrevvity.comnih.gov
Alterations in Cytoplasmic Actin Organization and Aggregate Formation
This compound binding to F-actin prevents its depolymerization, leading to a shift in the monomer-polymer equilibrium towards the filamentous state. wikipedia.orgrevvity.comnih.govthermofisher.com This can result in significant alterations in the organization of the cytoplasmic actin cytoskeleton. Instead of the normal dynamic network, stabilized actin filaments can accumulate, potentially forming aggregates or abnormal structures within the cytoplasm. biologists.com Studies using fluorescently labeled phallotoxins, such as rhodamine-phalloidin or NBD-phallacidin, have been instrumental in visualizing these changes in various cell types, including fungal hyphae and cultured mammalian cells. funga.firesearchgate.netfrontiersin.org For example, in cultured bovine chromaffin cells, phalloidin labeling revealed a concentration of F-actin in a peripheral ring, distinct from the more diffuse cytoplasmic distribution observed in native tissue. frontiersin.org In detergent- and glycerol-extracted insect dermal glands, this compound labeling identified F-actin storage bundles that appeared as condensed capsules. biologists.com These observations highlight how this compound-induced stabilization can lead to the formation of aberrant actin structures and a redistribution of the actin cytoskeleton within the cell. biologists.comfrontiersin.org It is noteworthy that some induced actin structures, such as actin/cofilin rods formed under specific conditions, may not be stained by fluorescent phalloidin derivatives, suggesting differences in their structural organization or accessibility compared to typical F-actin bundles like stress fibers. pnas.org
Impact on Cellular Processes Dependent on Actin Dynamics (e.g., cytoplasmic streaming, cell locomotion)
Cellular processes such as cytoplasmic streaming and cell locomotion are highly dependent on the controlled assembly, disassembly, and reorganization of the actin cytoskeleton. britannica.comstudysmarter.co.ukwikipedia.org The stabilization of actin filaments by this compound disrupts these dynamic processes, leading to impaired cellular motility and intracellular transport. wikipedia.orgrevvity.comnih.gov Cytoplasmic streaming, the bulk flow of cytoplasm within cells, is driven by the interaction of motor proteins, primarily myosin, with actin filaments. britannica.comstudysmarter.co.ukwikipedia.orgcam.ac.uk By stabilizing F-actin, this compound can interfere with the ability of myosin motors to move along these tracks, thereby inhibiting or altering cytoplasmic streaming. wikipedia.org Studies have shown that phalloidin can cause the cessation of cytoplasmic streaming in plant cells, followed by a potential, albeit altered, resumption. scispace.com Similarly, cell locomotion, which involves the extension of the cell membrane through processes like lamellipodia and filopodia formation, relies on the dynamic polymerization of actin at the leading edge. researchgate.net this compound's stabilization effect can hinder the necessary turnover of actin filaments required for these protrusive activities, thus inhibiting cell migration. researchgate.net While phalloidin is a widely used tool to visualize F-actin for studying cell migration, its stabilizing effect inherently impacts the very dynamics being studied. researchgate.net
Comparative Analysis of Actin Binding Mechanisms Across Phallotoxins
The phallotoxin family comprises several closely related bicyclic heptapeptides, including phalloidin, this compound, prothis compound, phallisin (B13032), phallacidin (B103920), phallacin, and phallisacin (B13414380). researchgate.netmdpi.com While they share a common mechanism of binding and stabilizing F-actin, there can be subtle differences in their affinities and precise interactions with actin subunits. thermofisher.com All phallotoxins bind specifically to filamentous actin at the interface between subunits, promoting polymerization and inhibiting depolymerization. wikipedia.orgresearchgate.netrevvity.comnih.govthermofisher.com They are reported to bind to F-actin with high affinity in the nanomolar range and in a stoichiometric ratio of approximately one phallotoxin molecule per actin subunit. thermofisher.comcore.ac.uk This binding is highly specific to F-actin, with little to no binding to monomeric G-actin. revvity.comthermofisher.com
Phalloin Derivatives and Their Applications in Research
Design and Synthesis of Fluorescently Labeled Phalloin Derivatives
The development of fluorescently labeled this compound derivatives involves conjugating a fluorophore to the this compound molecule while retaining its ability to bind F-actin. These conjugates are highly water-soluble and stain F-actin at nanomolar concentrations. thermofisher.com
Site-Specific Conjugation Strategies
Site-specific conjugation strategies are employed to attach fluorescent dyes to this compound derivatives. This ensures that the labeling does not interfere with the this compound's crucial interaction site with F-actin. For example, fluorescent phallotoxins have been synthesized by reacting isothiocyanate-functionalized fluorophores with amino-functionalized phalloidin (B8060827) derivatives. google.com Another approach involves introducing a terminal alkyne into phalloidin derivatives, which allows for conjugation with azide-containing dyes via click chemistry. google.comgoogle.com The synthesis of phalloidin derivatives can involve a combination of solid-phase and solution-phase peptide synthesis techniques. google.comgoogle.com
Spectroscopic Properties of Labeled this compound Constructs
The spectroscopic properties of labeled this compound constructs are determined by the conjugated fluorophore. Different fluorophores exhibit distinct excitation and emission spectra, allowing for multicolor imaging of cellular structures. Commonly used fluorophores include derivatives of fluorescein (B123965), rhodamine, and the Alexa Fluor series. wikipedia.orgthermofisher.comresearchgate.netfrontiersin.org For instance, TRITC-phalloidin is often used, with images typically captured at 555 nm. researchgate.net Fluorescent phallotoxins, in general, show negligible nonspecific staining and a high contrast between stained and unstained areas. thermofisher.com
Table 1: Examples of Fluorophores Used in this compound Conjugates and Their Properties
| Fluorophore | Excitation (nm) | Emission (nm) | PubChem CID |
| Fluorescein Derivatives | ~494 nih.gov | ~521 nih.gov | 16850 mims.com |
| Rhodamine Derivatives | Varied | Varied | 6694 nih.gov |
| Alexa Fluor 488 | ~495 | ~519 | - |
| Alexa Fluor 647 | ~650 | ~668 | - |
| Oregon Green 488 | 478, 492 guidechem.com | Varied | 5289081 nih.gov |
| TRITC (Tetramethylrhodamine) | ~550 | ~570 | - |
Note: Specific excitation and emission maxima can vary depending on the exact derivative and environment.
Utility in Advanced Microscopy Techniques
Fluorescently labeled this compound derivatives are essential tools in various advanced microscopy techniques used to study the actin cytoskeleton with high spatial resolution.
F-actin Visualization and Localization in Cellular Models
This compound conjugates are widely used for visualizing and localizing F-actin in both fixed and, in some cases, living cells. wikipedia.orgthermofisher.comresearchgate.netmims.comzenonbio.hu They enable researchers to observe the distribution and organization of actin filaments, such as stress fibers, cortical actin, lamellipodia, and filopodia, which are crucial for cellular processes like migration, shape maintenance, and mechanical support. nih.gov Protocols often involve fixing cells, typically with paraformaldehyde to preserve the F-actin structure necessary for high-affinity phalloidin binding, followed by staining with fluorescent this compound. thermofisher.comcytoskeleton.com Quantitative analysis of fluorescent intensity can be used to measure the amount of filamentous actin in cells. wikipedia.org
Super-Resolution Imaging Applications
This compound-based labeling is a standard approach for super-resolution microscopy techniques aimed at resolving the nanoscale architecture of F-actin. frontiersin.orgnih.govbiophysics.orgplos.org Techniques like dSTORM (direct stochastic optical reconstruction microscopy) and PAINT (points accumulation for imaging in nanoscale topography) have successfully employed dye-conjugated phalloidin, such as phalloidin-Alexa Fluor 647, to achieve enhanced resolution of F-actin structures. nih.govbiophysics.orgplos.org These methods allow for detailed visualization of actin arrangements in various cellular compartments and protrusions, including delicate membrane structures that might be damaged by traditional labeling protocols. nih.govbiophysics.org
This compound as a Molecular Probe for Actin Dynamics Studies
Beyond static visualization, fluorescent this compound derivatives serve as molecular probes to investigate the dynamic nature of the actin cytoskeleton. wikipedia.orgresearchgate.net While phalloidin itself stabilizes F-actin and prevents depolymerization, which is useful for visualizing fixed structures, certain derivatives or specific experimental conditions can be used to infer actin dynamics. wikipedia.orgthermofisher.com For instance, studies have used microinjected fluorescent phalloidin to follow the in vivo dynamics and assembly of F-actin in plant mitotic cells. nih.gov The ability of phallotoxins to shift the monomer/polymer equilibrium towards the polymer and inhibit depolymerization makes them valuable tools for studying the effects of various factors on actin polymerization and stability. thermofisher.com
Table 2: Research Applications of Fluorescent this compound Derivatives
| Application | Microscopy Technique(s) Involved | Key Findings/Utility |
| F-actin Visualization in Fixed Cells | Confocal microscopy, Fluorescence microscopy wikipedia.orgresearchgate.net | Detailed imaging of stress fibers, cortical actin, lamellipodia, filopodia. nih.gov |
| F-actin Localization in Cellular Models | Confocal microscopy researchgate.net | Identifying the spatial distribution of F-actin in response to stimuli. researchgate.net |
| Super-Resolution Imaging of F-actin | dSTORM, PAINT nih.govbiophysics.orgplos.org | Resolving nanoscale F-actin architecture in cell bodies and protrusions. nih.govbiophysics.org |
| Studying Actin Dynamics (indirectly/specific derivatives) | Live-cell microscopy (with cell-permeant derivatives), Microinjection zenonbio.hunih.gov | Observing F-actin rearrangement and assembly in specific cellular processes. nih.gov |
| Quantitative F-actin Measurement | Fluorescence microscopy wikipedia.org | Determining the amount of filamentous actin in cells using fluorescent intensity. wikipedia.org |
Development of this compound-Based Tools for Cellular Perturbation Studies
The development of this compound-based tools for cellular perturbation studies has largely focused on creating conjugates that allow for the visualization and manipulation of the actin cytoskeleton. Fluorescently labeled this compound derivatives are widely used in microscopy to visualize F-actin in fixed and permeabilized cells, tissue sections, and cell-free experiments wikipedia.orgthermofisher.combioacts.comstemcell.comcaymanchem.com. These conjugates offer advantages over actin antibodies, such as smaller size, allowing for denser labeling and more detailed images, and negligible non-specific staining, resulting in high contrast wikipedia.orgstemcell.com.
A variety of fluorophores have been conjugated to this compound, offering different spectral properties for diverse imaging applications and multiplexing with other fluorescent stains thermofisher.comrevvity.comcaymanchem.com. Examples include fluorescein, Oregon Green 488, BODIPY 558/568, tetramethylrhodamine (B1193902) (TRITC), Alexa Fluor dyes (e.g., Alexa Fluor 488, 546, 568, 594, Plus conjugates), Texas Red-X, and iFluor conjugates (e.g., iFluor 488, 555, 647), and FSD Fluor 800 cytoskeleton.comthermofisher.combioacts.comstemcell.comrevvity.comcaymanchem.com. The development of Alexa Fluor Plus phalloidin conjugates, for instance, has resulted in probes with enhanced signal sensitivity and brightness compared to earlier Alexa Fluor conjugates thermofisher.com.
While primarily used in fixed cells, research has explored strategies to enable this compound delivery into live cells for perturbation studies. One study demonstrated that phalloidin-CF488A could permeate a subset of live hair cells in mouse utricles, labeling hair bundles nih.gov. This permeation was found to be modulated by P2Y receptors, suggesting a potential pathway for phalloidin entry into certain live cell types nih.gov.
This compound-based tools are crucial for investigating various cellular processes involving the actin cytoskeleton, including cell motility, cell division, cell signaling, and maintaining cell structure thermofisher.com. By stabilizing F-actin, this compound can perturb these processes, allowing researchers to study the functional consequences of altered actin dynamics wikipedia.orgcytoskeleton.com. For example, phalloidin-induced actin polymerization in cultured cells has been shown to interfere with cell locomotion and growth bioacts.com.
Beyond visualization, this compound derivatives have been explored for their potential in other research applications. Studies have investigated the synthesis of novel phalloidin derivatives and their conjugates for use in studying actin dynamics in living systems google.com. These synthetic routes, combining solid-phase and solution phase peptide synthesis, aim to efficiently prepare a diverse library of phalloidin derivatives google.com.
Research findings highlight the utility of fluorescent phalloidin conjugates in quantitative analysis of F-actin. The amount of fluorescence visualized can serve as a quantitative measure of filamentous actin in cells when saturating quantities of fluorescent phalloidin are used wikipedia.org. This allows for the evaluation of the direct and indirect functions of cytoplasmic actin in its different stages of polymer formation wikipedia.org.
Furthermore, phalloidin's interaction with the actin cytoskeleton has been utilized in assays to assess cellular actin dynamics. For instance, fluorescent phalloidin derivatives have been used to displace from actin polymer in assays evaluating the effects of other compounds on actin assembly researchgate.net.
The binding site of phalloidin on F-actin has been investigated using affinity labeling derivatives. Studies using tritium-containing affinity-labeling derivatives, such as an alkylating iodoacetyl compound (EAL) and a photolabile diazirine (PAL), have identified specific residues in actin, such as methionine-119, methionine-355, and glutamic acid-117, that are involved in phalloidin binding nih.gov. These residues are located in highly conserved regions of the actin sequence nih.gov.
The development of this compound-based tools continues to advance, providing researchers with increasingly sophisticated methods to perturb and analyze the actin cytoskeleton, contributing to a deeper understanding of cellular structure and function.
Data Table: Examples of Fluorescent this compound Conjugates and Their Properties
| Conjugate Name | Fluorophore | Excitation (nm) (Approx.) | Emission (nm) (Approx.) | Application Notes |
| Rhodamine Phalloidin | Tetramethylrhodamine | 540 | 565 | General F-actin staining in fixed cells. thermofisher.com |
| Alexa Fluor 488 Phalloidin | Alexa Fluor 488 | 495 | 519 | Green fluorescence, widely used. thermofisher.com |
| Alexa Fluor 546 Phalloidin | Alexa Fluor 546 | 555 | 570 | Orange fluorescence. thermofisher.com |
| Alexa Fluor 647 Phalloidin | Alexa Fluor 647 | 650 | 668 | Far-red fluorescence. stemcell.com |
| Texas Red-X Phalloidin | Texas Red-X | 589 | 615 | Red fluorescence, alternative to rhodamine. thermofisher.com |
| Phalloidin-Fluorescein | Fluorescein | 498 | 517 | Green fluorescence. caymanchem.com |
| Phalloidin-iFluor™ 647 | iFluor™ 647 | 641 | 667 | Far-red fluorescence, used in stem cells. stemcell.com |
| FSD Fluor™ 800 Phalloidin | FSD Fluor™ 800 | 774 | 790 | Near-infrared fluorescence. bioacts.com |
| PhenoVue Fluor 488 - Phalloidin | PhenoVue Fluor 488 | 495 | 520 | Green fluorescence, validated for HCS. revvity.com |
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound (Phalloidin) | 441542 |
| Actin | 30339 |
| ATP | 5957 |
| ADP | 6022 |
This compound, a bicyclic heptapeptide (B1575542) toxin isolated from the Amanita phalloides mushroom, has become a cornerstone in cellular perturbation studies, primarily due to its high affinity and specific binding to filamentous actin (F-actin). This interaction stabilizes actin filaments, preventing their depolymerization and effectively "locking" adjacent actin subunits together wikipedia.orgwikipedia.orgcytoskeleton.com. This unique property makes this compound an invaluable tool for investigating the dynamic nature of the actin cytoskeleton and its involvement in various cellular processes.
The application of this compound in cellular perturbation studies is significantly enhanced by the development of various derivatives, predominantly fluorescent conjugates. These conjugates allow for the visualization and analysis of F-actin distribution and organization within cells and tissues wikipedia.orgthermofisher.combioacts.comstemcell.comcaymanchem.com. Unlike larger actin antibodies, fluorescent this compound conjugates are relatively small, enabling denser labeling of actin filaments and yielding high-resolution images wikipedia.orgstemcell.com. They also exhibit minimal non-specific binding, contributing to low background fluorescence and high contrast in imaging experiments thermofisher.comstemcell.com.
A wide array of fluorophores has been conjugated to this compound, providing researchers with diverse spectral options for single or multiplexed labeling experiments thermofisher.comrevvity.comcaymanchem.com. Common examples include conjugates with fluorescein, rhodamine (such as TRITC), Alexa Fluor dyes (spanning a broad spectrum), BODIPY dyes, iFluor dyes, and Texas Red-X cytoskeleton.comthermofisher.combioacts.comstemcell.comrevvity.comcaymanchem.com. The continuous development of these conjugates, such as the Alexa Fluor Plus series, aims to improve probe brightness, photostability, and signal sensitivity thermofisher.com.
While unmodified this compound typically has poor membrane permeability, limiting its use in live-cell applications, research has explored methods to overcome this challenge. Studies have shown that certain cell types may exhibit mechanisms for phalloidin uptake. For instance, the permeation of phalloidin-CF488A into live hair cells was observed and found to be influenced by P2Y receptors, suggesting potential avenues for targeted delivery in specific cellular contexts nih.gov.
This compound-based tools are instrumental in perturbing and subsequently studying cellular functions reliant on the actin cytoskeleton, including cell morphology, migration, adhesion, and cytokinesis wikipedia.orgcytoskeleton.comthermofisher.com. By stabilizing F-actin, this compound can disrupt the normal dynamic turnover of actin filaments, allowing researchers to observe the downstream effects on cellular behavior wikipedia.orgcytoskeleton.com. For example, phalloidin-induced stabilization of actin has been demonstrated to impede cell locomotion and growth in cultured cells bioacts.com.
Quantitative analysis of F-actin content is also possible using fluorescent this compound conjugates. When used at saturating concentrations, the intensity of the fluorescence signal correlates with the amount of filamentous actin present in the cell, providing a quantitative measure of F-actin levels wikipedia.org. This capability is valuable for assessing changes in the actin cytoskeleton under different experimental conditions or in response to various stimuli wikipedia.org.
Furthermore, this compound and its derivatives are employed in biochemical assays to study actin dynamics and interactions with other proteins. Fluorescent phalloidin can be used in displacement assays to evaluate the binding affinity of other molecules to F-actin researchgate.net. Investigations into the phalloidin binding site on F-actin using affinity labeling have identified specific amino acid residues within actin subunits crucial for this interaction, contributing to our understanding of the molecular basis of this compound's stabilizing effect nih.gov.
The ongoing development of novel phalloidin derivatives and synthesis methods, including combined solid-phase and solution phase peptide synthesis, aims to create a wider range of tools with tailored properties for specific research applications, further expanding the utility of this compound in cellular perturbation studies google.com.
Data Table: Examples of Fluorescent this compound Conjugates and Their Properties
| Conjugate Name | Fluorophore | Excitation (nm) (Approx.) | Emission (nm) (Approx.) | Application Notes |
| Rhodamine Phalloidin | Tetramethylrhodamine | 540 | 565 | General F-actin staining in fixed cells. thermofisher.com |
| Alexa Fluor 488 Phalloidin | Alexa Fluor 488 | 495 | 519 | Green fluorescence, widely used. thermofisher.com |
| Alexa Fluor 546 Phalloidin | Alexa Fluor 546 | 555 | 570 | Orange fluorescence. thermofisher.com |
| Alexa Fluor 647 Phalloidin | Alexa Fluor 647 | 650 | 668 | Far-red fluorescence. stemcell.com |
| Texas Red-X Phalloidin | Texas Red-X | 589 | 615 | Red fluorescence, alternative to rhodamine. thermofisher.com |
| Phalloidin-Fluorescein | Fluorescein | 498 | 517 | Green fluorescence. caymanchem.com |
| Phalloidin-iFluor™ 647 | iFluor™ 647 | 641 | 667 | Far-red fluorescence, used in stem cells. stemcell.com |
| FSD Fluor™ 800 Phalloidin | FSD Fluor™ 800 | 774 | 790 | Near-infrared fluorescence. bioacts.com |
| PhenoVue Fluor 488 - Phalloidin | PhenoVue Fluor 488 | 495 | 520 | Green fluorescence, validated for HCS. revvity.com |
Advanced Analytical and Structural Elucidation Methodologies for Phalloin
Chromatographic Techniques for Isolation and Purification
Chromatographic methods are fundamental for separating phalloin from other compounds present in crude extracts, enabling its purification for further analysis.
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC is a widely used technique for the separation and purification of phallotoxins, including this compound. taylorandfrancis.comresearchgate.netnih.govindianjournals.com Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a stationary phase with hydrophobic properties and a mobile phase that is typically a mixture of water and an organic solvent, such as acetonitrile, often with an acidic modifier like trifluoroacetic acid (TFA). google.comgoogle.com
HPLC methods have been developed for the simultaneous determination of multiple amatoxins and phallotoxins, including this compound, in mushroom extracts. nih.govresearchgate.net These methods often involve gradient elution, where the composition of the mobile phase is changed over time to optimize the separation of compounds with varying polarities. nih.gov Detection is commonly performed using UV detectors, monitoring absorbance at wavelengths characteristic of these peptides, such as 214 and 295 nm. nih.govresearchgate.net
Preparative HPLC systems, often using C-18 columns, are utilized for the purification of this compound and its derivatives from crude reaction mixtures or natural extracts, achieving high purity levels, often exceeding 95%. google.comgoogle.com
Thin-Layer Chromatography and Column Chromatography Applications
Thin-layer chromatography (TLC) and column chromatography have also been historically and are still used for the analysis and isolation of phallotoxins. taylorandfrancis.comnih.govexcli.de
TLC provides a relatively simple and rapid method for screening and separating compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) as a mobile phase moves across the plate. excli.deavantiresearch.com While TLC has lower resolution and sensitivity compared to HPLC, it can be used for preliminary analysis or as a monitoring tool during column chromatography. excli.demdpi.com
Column chromatography, including gravity and medium-pressure liquid chromatography (MPLC), is employed for the isolation and enrichment of compounds from natural products before further purification steps like HPLC. mdpi.comorgchemboulder.comrnlkwc.ac.in This technique separates substances based on their differential adsorption to an adsorbent material packed in a column as a solvent flows through it. orgchemboulder.comrnlkwc.ac.in A combination of column and thin-layer chromatography has been used to isolate and quantitatively determine toxic compounds, including this compound, in Amanita phalloides mushrooms. nih.gov
Mass Spectrometry (MS) Approaches for Characterization and Quantification
Mass spectrometry is a powerful tool for the characterization and quantification of this compound, providing information about its molecular weight and structure through fragmentation patterns. taylorandfrancis.comresearchgate.netresearchgate.nettandfonline.com
High-Resolution Mass Spectrometry (HR-MS) and Tandem MS (MS/MS)
High-Resolution Mass Spectrometry (HR-MS) is used to determine the exact molecular mass of this compound with high precision, which is crucial for confirming its elemental composition. oup.commeasurlabs.comfilab.fr HR-MS instruments, such as time-of-flight (TOF) or Orbitrap mass spectrometers, offer high resolving power, allowing for the differentiation of compounds with very similar masses. filab.fr Liquid chromatography coupled with HR-MS (LC-HR-MS) is a sensitive and specific method for the analysis of phallotoxins in various matrices. taylorandfrancis.comoup.comresearchgate.netresearchgate.net
Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis with a fragmentation step in between. nationalmaglab.orgwikipedia.org This technique is invaluable for structural elucidation as it breaks down selected precursor ions into smaller fragment ions, yielding a unique fragmentation pattern that provides detailed information about the molecule's structure. nationalmaglab.orgwikipedia.org LC-MS/MS, particularly using multiple reaction monitoring (MRM) mode, is a highly sensitive and selective method for the simultaneous determination and quantification of phallotoxins in complex samples like biological fluids. researchgate.netresearchgate.netmdpi.com
Advanced Ionization and Fragmentation Techniques
Electrospray ionization (ESI) is a common ionization technique used in conjunction with LC-MS and LC-MS/MS for the analysis of this compound and other peptides. taylorandfrancis.comresearchgate.nettandfonline.comresearchgate.net ESI is a soft ionization method that typically produces protonated molecules ([M+H]⁺) or other adduct ions, making it suitable for the analysis of labile compounds like peptides. mdpi.com
Fragmentation of ions in MS/MS can be achieved through various techniques. Collision-induced dissociation (CID) is a widely used method where precursor ions collide with neutral gas molecules, causing them to fragment. wikipedia.org The fragmentation patterns obtained from techniques like CID provide characteristic ions that can be used to identify and confirm the structure of this compound. Advanced fragmentation techniques can provide more specific or extensive fragmentation, offering deeper structural insights. wikipedia.orgrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique essential for the detailed structural elucidation and assignment of this compound. tandfonline.commdpi.comiiserkol.ac.inazolifesciences.com NMR provides information about the arrangement of atoms within a molecule based on the magnetic properties of their nuclei, particularly ¹H and ¹³C. mdpi.comazolifesciences.com
Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed in the structural analysis of peptides like this compound. iiserkol.ac.innih.govmdpi.com 1D NMR spectra (e.g., ¹H NMR and ¹³C NMR) provide information on the chemical environment of individual nuclei. mdpi.comiiserkol.ac.in 2D NMR techniques, such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide connectivity information between atoms, allowing for the assignment of signals and the determination of the molecule's complete structure. iiserkol.ac.innih.govmdpi.com
NMR spectroscopy allows researchers to deduce the connectivity, arrangement, and electronic environments of atoms, providing a unique fingerprint for the molecule. mdpi.com This is critical for confirming the structure of isolated this compound and differentiating it from closely related phallotoxins. tandfonline.com
One-Dimensional (1D) and Two-Dimensional (2D) NMR Experiments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the characterization of molecular structures, providing detailed information at the single-residue and single-atom level for peptides and proteins. chemrxiv.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for the complete structural elucidation of compounds like this compound. emerypharma.com
1D NMR experiments, such as ¹H NMR, provide initial information about the types of protons present in the molecule, their chemical shifts, multiplicities, coupling constants, and integration, which relates to the number of protons. emerypharma.com This initial data is fundamental for the subsequent assignment of signals. emerypharma.com
However, for complex molecules like peptides, the large number of protons can lead to significant resonance overlap in 1D spectra, making complete assignment difficult. uzh.ch Two-dimensional NMR experiments overcome this limitation by spreading the signals into a second dimension, revealing correlations between different nuclei. uzh.chmanchester.ac.uk
Key 2D NMR experiments used in structural elucidation include:
¹H-¹H Correlation Spectroscopy (COSY): This experiment shows correlations between protons that are scalar (through-bond) coupled, typically through two or three bonds. emerypharma.com COSY is particularly useful for identifying coupled spin systems within the molecule. emerypharma.com
Total Correlation Spectroscopy (TOCSY): TOCSY reveals correlations between all protons within a coupled spin system, even if they are not directly coupled. chemrxiv.org This helps in identifying the amino acid residues present in the peptide chain. chemrxiv.org
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments show correlations between protons that are spatially close to each other, regardless of whether they are coupled through bonds. uzh.ch NOESY is essential for determining the three-dimensional structure of peptides by providing inter-proton distance restraints. uzh.ch
Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC): These experiments correlate signals from different types of nuclei, typically ¹H and ¹³C. HSQC shows correlations between directly bonded ¹H and ¹³C atoms, while HMBC reveals correlations over longer ranges (two or three bonds). These experiments are vital for assigning carbon signals and establishing connectivity within the molecule.
The combination of 1D and 2D NMR data allows for the sequential assignment of resonances and the determination of the complete covalent structure and conformation of this compound. emerypharma.comuzh.ch
Spectroscopic Analysis (e.g., UV, IR, Fluorescence) for Molecular Fingerprinting
Spectroscopic techniques such as Ultraviolet (UV), Infrared (IR), and Fluorescence spectroscopy provide valuable information for the molecular fingerprinting and characterization of this compound.
UV spectroscopy measures the absorption of UV light by a substance. thermofisher.com The UV spectrum of a compound is related to the presence of chromophores, such as aromatic rings and double bonds. thermofisher.com this compound, containing a tryptophan residue with an indole (B1671886) ring, exhibits characteristic UV absorption. wikipedia.orgnih.gov Early studies on phalloidin (B8060827) (a related phallotoxin) utilized UV spectroscopy to determine the presence of the sulfur atom and noted a shifted wavelength due to the bicyclic structure. wikipedia.org
IR spectroscopy provides information about the vibrational modes of a molecule, which are characteristic of the functional groups present. researchgate.net The IR spectrum acts as a unique fingerprint for a compound, allowing for its identification and the confirmation of specific bonds and functional groups within the this compound structure, such as amide bonds in the peptide backbone.
Fluorescence spectroscopy involves exciting a molecule with light at a specific wavelength and measuring the emitted light at a longer wavelength. horiba.com Some molecules exhibit intrinsic fluorescence due to the presence of fluorophores. horiba.com While this compound itself may have limited intrinsic fluorescence, derivatives of phalloidin containing fluorescent tags are widely used to visualize F-actin in biomedical research due to their tight and selective binding. wikipedia.orgrevvity.com The amount of fluorescence can be used for quantitative measurement of filamentous actin. wikipedia.org Phallacidin (B103920), another phallotoxin, is described as a weak fluorescent bicyclic peptide probe. cenmed.com Fluorescence detection can be used in conjunction with chromatographic methods for the analysis of fluorescently labeled phallotoxins or those with intrinsic fluorescence. thermofisher.com
Quantitative Analysis of this compound and Phallotoxin Mixtures
Quantitative analysis of this compound and other phallotoxins in biological samples and mushroom extracts is crucial for toxicological studies and understanding their distribution. Various chromatographic methods, often coupled with sensitive detectors, have been developed for this purpose.
High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for the quantitative analysis of phallotoxins. researchgate.net The UV absorption properties of phallotoxins, particularly due to the tryptophan residue, make UV detection suitable. wikipedia.orgnih.govresearchgate.net
More advanced techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), offer higher sensitivity and specificity for the quantitative analysis of phallotoxins in complex matrices. researchgate.netoup.com LC-MS allows for the separation of different phallotoxins and their identification and quantification based on their mass-to-charge ratio and fragmentation patterns. oup.com LC-High-Resolution-Mass Spectrometry (LC-HR-MS) using instruments like Q Exactive™ has been employed for the identification and quantification of amatoxins (which often co-occur with phallotoxins) and phalloidin in biological matrices like urine. oup.com
Sample preparation is a critical step in quantitative analysis to ensure efficient extraction of phallotoxins from the matrix and to minimize matrix effects. oup.com Methods often involve solid-liquid extraction or solid-phase extraction (SPE). oup.com
Early quantitative determinations of toxic compounds in Amanita phalloides were achieved using a combination of column and thin-layer chromatography. nih.govnih.gov An assay employing the phallotoxin-mediated protection of bovine pancreatic DNAse I from inhibition by rabbit muscle actin was also used for the quantification of phallotoxins, allowing for the quantification of ≥ 6.3 ng of phalloidin. nih.govnih.gov
Studies have reported the concentrations of phallotoxins, including this compound, in Amanita species, with phallotoxins often found at approximately 1-2 mg/g of dried mushroom, comparable to amatoxin concentrations. researchgate.net Quantitative analysis has shown variations in the content of phallotoxins, such as phallacidin, in different parts of the mushroom (cap, stipe, and volva). researchgate.net
While specific quantitative data for this compound from the search results are limited, the methodologies described for phallotoxins in general, including HPLC-UV and LC-MS, are applicable to the quantitative analysis of this compound within mixtures. researchgate.netoup.com
Comparative Biological and Evolutionary Perspectives of Phalloin
Phalloin Distribution Across Amanita Species and Related Fungi
This compound is a well-established component of the toxin profile of Amanita phalloides, commonly known as the death cap. nih.govresearchgate.netcitizendium.org Its presence is not limited to this single species; this compound has also been reported in other toxic Amanita species, including Amanita bisporigera. nih.gov The distribution of phallotoxins, including this compound, extends beyond the genus Amanita to certain species within the genera Galerina and Lepiota, although Amanita species are the most notorious sources. mdpi.comresearchgate.netplos.org
The concentration and specific types of phallotoxins can vary considerably depending on the fungal species, geographical location, and even within different parts of a single fruiting body and at various developmental stages. nih.govresearchgate.netwikipedia.org For instance, in Amanita phalloides, phallotoxins are reported to be most concentrated in the volva. nih.gov Studies on Amanita exitialis, another highly toxic species, have quantified phallotoxins (including phallacidin (B103920), phallisin (B13032), phalloidin (B8060827), and this compound) in different tissues, finding varying concentrations in the cap, stipe, and volva. wikipedia.org Interestingly, while amatoxin content in A. exitialis was generally higher than phallotoxin content, the distribution patterns within tissues differed between the two toxin classes. wikipedia.org
Research on African Amanita species has revealed further complexity in toxin distribution. Amanita bweyeyensis from tropical Africa was found to be devoid of detectable amatoxins and phallotoxins through chemical analysis, despite possessing the gene sequence encoding for phallacidin. pensoft.net In contrast, Amanita albolimbata from Benin was shown to contain alpha-amanitin (B190558), beta-amanitin, and phallacidin. frontiersin.org These findings highlight the variability in toxin production even within closely related species and suggest potential evolutionary divergence in toxin biosynthesis or regulation.
Phylogenetic Analysis of Phallotoxin-Producing Organisms
Phylogenetic studies have been crucial in understanding the evolutionary relationships among phallotoxin-producing fungi. The ability to produce cyclopeptide toxins, including phallotoxins and amatoxins, is found in distinct genera across different fungal families, namely Amanita (Amanitaceae), Galerina (Hymenogastraceae), and Lepiota (Agaricaceae). mdpi.comresearchgate.netnih.gov
Molecular analyses have demonstrated that amatoxins and phallotoxins are biosynthesized on ribosomes as ribosomally-synthesized and post-translationally-modified peptides (RiPPs). mdpi.comnih.gov The genes encoding the precursor peptides for these toxins belong to the MSDIN gene family. nih.gov Phylogenetic analysis of the MSDIN and prolyl oligopeptidase (POP) genes involved in the biosynthesis of these toxins provides insights into their evolutionary history. While MSDIN genes generally cluster according to genus-level taxonomy, the MSDIN genes within the genus Amanita show clustering patterns that correlate with the specific chemical substance produced. nih.gov
Detailed phylogenetic analysis of Amanita section Phalloideae, which includes many deadly poisonous species, utilizes multilocus sequence data from genes such as the internal transcribed spacer (ITS), nuclear ribosomal large subunit (nrLSU), RNA polymerase II second largest subunit (rpb2), translation elongation factor 1-alpha (tef1-α), and beta-tubulin. pensoft.netfrontiersin.org These studies have clarified the relationships between various toxic Amanita species. For example, Amanita exitialis has been shown through molecular analysis to have a close phylogenetic relationship with other toxic white Amanita species like A. subjunquillea var. alba, A. virosa, and A. bisporigera. wikipedia.org Similarly, phylogenetic analysis of Galerina species has indicated that amatoxin production is concentrated within the G. marginata s.l. complex, located within the Naucoriopsis clade. researchgate.netplos.org These phylogenetic patterns suggest either a single evolutionary origin of toxin production in a common ancestor followed by losses in certain lineages, or independent acquisition events in different fungal groups.
Evolutionary Conservation of Actin-Binding Sites and Mechanisms
One of the defining characteristics of phallotoxins, including this compound, is their potent and specific interaction with actin. Phallotoxins bind to filamentous actin (F-actin), promoting its polymerization from globular actin (G-actin) and, more significantly, stabilizing the resulting actin filaments. nih.govnih.gov This stabilization effect is highly specific, with no other cellular targets for phalloidin (a well-studied phallotoxin) currently known. nih.gov
Detailed biochemical studies using affinity labeling derivatives of phalloidin have identified specific amino acid residues in actin that are involved in phallotoxin binding. In rabbit muscle actin, phalloidin has been shown to bind to methionine-119, methionine-355, and glutamic acid-117. nih.gov Crucially, these residues are located in regions of the actin protein that exhibit extremely conserved amino acid sequences across diverse organisms. nih.gov The proposed binding site for phalloidin is the cleft between the two domains of the actin monomer within the filament structure. nih.gov
The evolutionary conservation of these actin-binding sites underscores the fundamental importance of actin in eukaryotic cells and suggests a long-standing interaction between phallotoxins or their evolutionary precursors and the actin cytoskeleton. The ability of phallotoxins to target these conserved regions highlights the selective pressure that may have driven the evolution of both the toxins and potentially subtle variations in actin or associated proteins in organisms exposed to these fungi. The broader field of actin-binding proteins (ABPs) also demonstrates evolutionary conservation of actin-binding regions and mechanisms across various life forms, including fungi, plants, and animals, further emphasizing the conserved nature of actin and its interactions. frontiersin.orgnih.govbiorxiv.org
Interplay between Phallotoxins and Amatoxins in Fungal Biochemistry
Amanita phalloides is notable for producing a cocktail of potent toxins, with amatoxins and phallotoxins being the most prominent. nih.govresearchgate.netcitizendium.org Although produced by the same organism and sharing some structural similarities as cyclic peptides, these two toxin families have entirely different cellular targets and mechanisms of action. nih.gov
Amatoxins exert their toxicity by potently inhibiting eukaryotic RNA polymerases, particularly RNA polymerase II. nih.govresearchgate.netcapes.gov.br This inhibition disrupts transcription, leading to a cascade of cellular damage due to the progressive decrease in messenger RNA (mRNA) levels and subsequent inhibition of protein synthesis. researchgate.net In contrast, phallotoxins like this compound target the actin cytoskeleton, stabilizing F-actin filaments and disrupting normal actin dynamics. nih.govnih.gov
The co-occurrence of these biochemically distinct toxins within the same fungal species raises questions about their interplay in fungal biochemistry and ecology. As mentioned earlier, both toxin families are synthesized via the ribosomal pathway from precursor peptides encoded by the MSDIN gene family. mdpi.comnih.gov The identification of precursor genes for both alpha-amanitin and phallacidin within the same gene family in Amanita bisporigera suggests a shared evolutionary origin for their biosynthetic machinery. nih.gov
The presence and relative concentrations of amatoxins and phallotoxins can vary within different parts of the mushroom and across developmental stages. nih.govresearchgate.netwikipedia.org While amatoxins are generally considered the primary toxins responsible for the delayed and severe hepatotoxicity observed in poisonings due to their inhibition of vital cellular processes, phallotoxins contribute to toxicity by disrupting cellular structure and function, particularly in the liver where they are concentrated. The precise ecological advantage or biochemical synergy provided by producing both classes of toxins is not fully understood but may relate to defense against predation or other environmental interactions. Studies analyzing the toxin profiles of different Amanita and related species often quantify both amatoxins and phallotoxins simultaneously using advanced analytical techniques, providing data to further investigate their co-occurrence and potential biochemical relationships. researchgate.netmdpi.comwikipedia.orgfrontiersin.org
Emerging Research Directions and Future Outlook
Computational Chemistry and Molecular Modeling Studies of Phalloin Interactions
Computational chemistry and molecular modeling play a significant role in understanding the behavior of molecular systems at an atomic level and predicting their properties. amazon.com These methods are increasingly applied to study the interactions of molecules like this compound. amazon.com
Density Functional Theory (DFT) Applications for Reactivity Descriptors
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, including molecules. wikipedia.org DFT studies can provide insights into the molecular properties, interactions, reaction pathways, and reactivity of compounds. nih.gov By analyzing the electron density, DFT can help identify reactive sites and understand the stability of molecular systems. mdpi.comorientjchem.org This approach can be applied to this compound to calculate crucial molecular-level descriptors such as molecular orbital energy levels and atomic charge distributions, which are essential for understanding its reactivity and interactions with other molecules. mdpi.com DFT studies have been used to analyze the electronic properties and charge distribution of various organic molecules, highlighting regions prone to different types of chemical attacks and interactions. orientjchem.org
Homology Modeling for Receptor Interaction Predictions
Homology modeling is a technique used to predict the three-dimensional structure of a protein based on the known structures of similar proteins. researchgate.netmdpi.com This method is valuable when experimental protein structures are unavailable and can be used for docking analysis to investigate how molecules interact with receptors. researchgate.netissaasphil.org While this compound primarily interacts with actin, the principles of homology modeling can be applied to predict interactions with potential, as yet unidentified, protein targets or to refine understanding of its binding to actin by modeling different conformational states of actin. Homology modeling has been successfully used in drug design to screen libraries by molecular docking techniques and to elucidate the binding mechanisms of potential inhibitors by predicting the 3D structure of target receptors. researchgate.netissaasphil.org Challenges exist in homology modeling, particularly for proteins with low sequence identity to known structures, but methods are being developed to improve accuracy by incorporating information from multiple templates and experimental data. nih.govnih.gov
Rational Design of this compound Analogues with Modified Biological Activities
The rational design of analogues involves creating modified versions of a molecule to alter or improve its biological activity, stability, or other properties. vdoc.pub For this compound, this involves synthesizing derivatives with structural changes to investigate how these modifications impact its interaction with F-actin and potentially lead to novel applications. Analogues of phalloidin (B8060827) with modifications at specific positions have been synthesized to study their molecular interactions and modify their biological activity. researchgate.net Comparing the molecular models of these synthetic analogues can reveal structural features responsible for different biological behaviors. researchgate.net Rational design requires understanding the molecular interactions with target receptors and incorporating structural constraints to maintain desired properties. vdoc.pub This approach has been used to develop cyclic peptide analogues with increased biological activity compared to their linear counterparts. researchgate.net Studies on synthetic phalloidin derivatives have shown that substitutions can affect F-actin binding affinity, leading to the development of novel fluorescent probes for actin visualization. researchgate.net
Investigation of this compound in Novel Biological Systems and Processes
While this compound's interaction with F-actin is well-established, there is potential to investigate its effects in novel biological systems and processes beyond its conventional use as a staining agent. This could involve exploring its impact on cellular processes in different organisms or cell types, or investigating its potential interactions with other cellular components. Research into novel molecule sources and methodologies for studying large biomolecules and particles in various states suggests a broader scope for investigating the interactions of complex molecules like this compound within biological contexts. controlled-molecule-imaging.org Studies on multinucleated cells, for example, highlight the complexity of cellular processes and the role of the cytoskeleton, where this compound's interaction with actin could be further explored in the context of nuclear division and cellular organization in different organisms. e-algae.org
Advances in Synthetic Biology for Controlled this compound Production
Synthetic biology offers approaches for the controlled production of bioactive compounds, including peptides. frontiersin.orgfrontiersin.org This field involves designing and engineering biological systems, such as microbes or plants, to produce desired molecules. frontiersin.orgfrontiersin.orgnih.gov Applying synthetic biology to this compound production could potentially offer alternative or more controlled methods compared to extraction from mushrooms. This could involve engineering microorganisms or potentially plant systems to synthesize this compound or its precursors. frontiersin.orgfrontiersin.org Advances in synthetic biology tools, including genetic engineering and metabolic engineering, are enabling the development of microbial cell factories for producing various bioactive compounds with improved yields. frontiersin.org While research specifically on synthetic biology for this compound production may be limited, the broader advancements in this field for peptide and secondary metabolite production suggest its potential applicability. frontiersin.orgethz.ch
Integration of Multi-Omics Data for Comprehensive this compound Research
Integrating multi-omics data, which includes data from genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of complex biological processes. frontiersin.orgnih.govfrontlinegenomics.comuv.es Applying a multi-omics approach to this compound research could involve studying how exposure to this compound affects the global molecular landscape of a cell or organism. This could reveal changes in gene expression, protein levels, or metabolic pathways in response to this compound, offering a more holistic view of its biological impact. Integrating different omics datasets allows researchers to explore the intricate connections and interdependences between various molecular components, providing insights into the orchestration of biological processes. frontiersin.orgnih.gov This approach can help identify cross-omics correlations and uncover interactions between different molecular layers, bridging the gap from genotype to phenotype and providing a more complete picture of a biological system. nih.govfrontlinegenomics.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
